N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C16H15F3N2O4S and its molecular weight is 388.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolic Profiles
Studies on compounds with structural similarities to N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide have shown detailed pharmacokinetic and metabolic profiles in preclinical models. These studies help in understanding how such compounds are absorbed, distributed, metabolized, and excreted in the body, which is crucial for drug development processes. For instance, research on selective androgen receptor modulators (SARMs) provides insights into their pharmacokinetics, showing low clearance, moderate volume of distribution, and extensive metabolism in rats, which can inform the development of related compounds (Wu et al., 2006).
Synthesis and Chemical Transformations
Novel synthetic approaches for creating compounds with therapeutic potentials have been explored. For example, a study on the acid-catalyzed rearrangement of oxiranes for the synthesis of oxalamides suggests new pathways to generate compounds with potential bioactivities, demonstrating the versatility of chemical synthesis in generating therapeutically relevant molecules (Mamedov et al., 2016).
Antiproliferative and Anticancer Activities
The exploration of sulfur-containing heterocyclic analogs for their selectivity towards cancer cells, including laryngeal carcinoma, highlights the potential therapeutic applications of structurally similar compounds. These studies emphasize the role of specific functional groups in conferring anticancer activity and suggest a pathway for the development of new therapeutic agents targeting cancer cells through apoptosis induction and cell cycle arrest (Haridevamuthu et al., 2023).
Antidepressant Activity
Research on compounds like phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrates the potential for developing new antidepressant medications. By evaluating the behavioral effects in preclinical models, such studies contribute to the identification of novel scaffolds for antidepressant drug discovery (Mathew et al., 2014).
Catalytic and Electrochemical Applications
The development of catalyst systems, such as Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide for Goldberg amidation, illustrates the application of similar compounds in facilitating chemical reactions, which is essential for pharmaceutical synthesis and material science. Such studies highlight the importance of catalytic efficiency and selectivity in chemical processes (De et al., 2017).
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-12-3-1-11(2-4-12)21-15(24)14(23)20-7-5-13(22)10-6-8-26-9-10/h1-4,6,8-9,13,22H,5,7H2,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABOLQUJINRGOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCC(C2=CSC=C2)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.